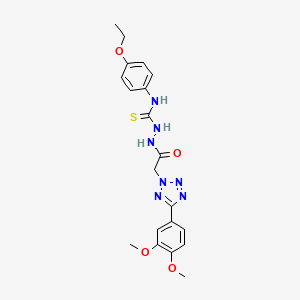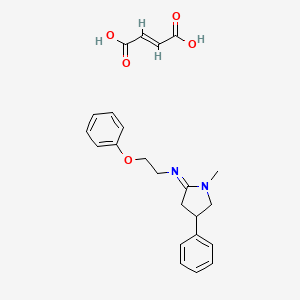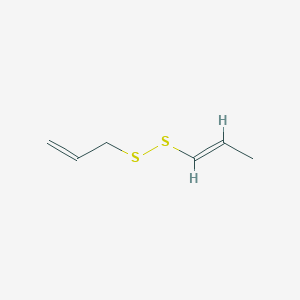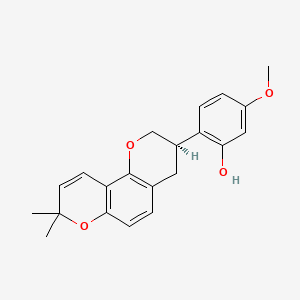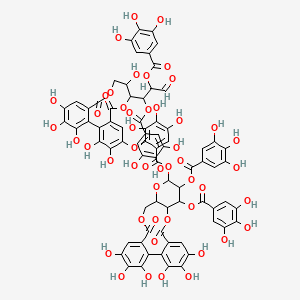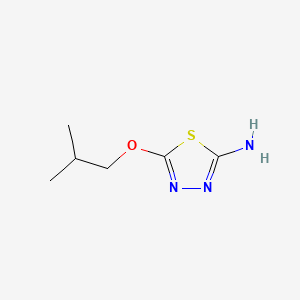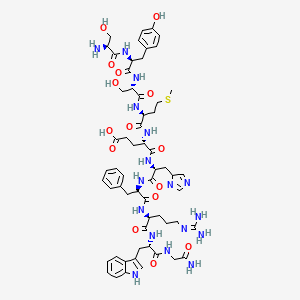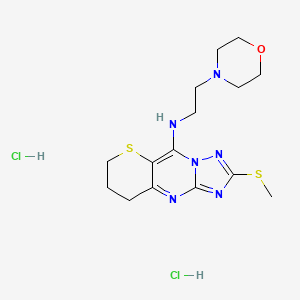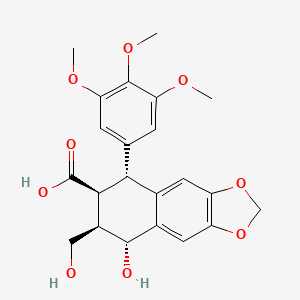
Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate is a complex organic compound that features a nitrofuran moiety, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate typically involves the catalytic condensation of 5-nitrofurfural with cinchonine derivatives. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate involves its interaction with biological molecules. The nitrofuran moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with specific enzymes and proteins, disrupting their normal functions and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-2-furyl)vinylquinoline: Similar in structure but with a quinoline moiety instead of cinchonine.
2-(5-Nitro-2-furyl)vinylthiazole: Contains a thiazole ring instead of cinchonine.
5-Nitro-2-furfuraldehyde: A simpler compound with a nitrofuran moiety.
Uniqueness
Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate is unique due to the presence of the cinchonine moiety, which imparts specific stereochemical properties and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
13022-20-3 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
ethyl 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C18H14N2O5/c1-2-24-18(21)15-11-12(19-16-6-4-3-5-14(15)16)7-8-13-9-10-17(25-13)20(22)23/h3-11H,2H2,1H3/b8-7+ |
InChI Key |
HFUQJPPUIVSWAP-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


